Estra-1,3,5(10),6-tetraene-3,17-diol

Vue d'ensemble

Description

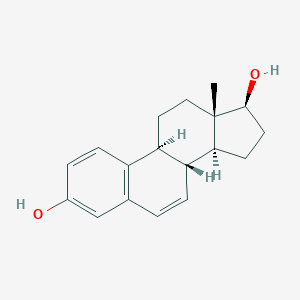

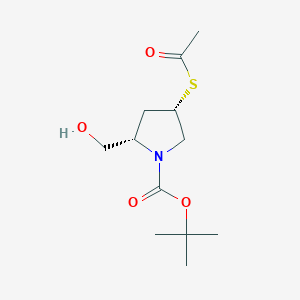

Estra-1,3,5(10),6-tetraene-3,17-diol is a 3-hydroxy steroid that is obtained by formal dehydrogenation across positions 6 and 7 of 17beta-estradiol . It is a 17beta-hydroxy steroid and a 3-hydroxy steroid . It derives from a hydride of an androstane .

Molecular Structure Analysis

The molecular formula of Estra-1,3,5(10),6-tetraene-3,17-diol is C18H22O2 . The IUPAC name is (8R,9S,13S,14S,17S)-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol . The molecular weight is 270.4 g/mol .Physical And Chemical Properties Analysis

Estra-1,3,5(10),6-tetraene-3,17-diol has a molecular weight of 270.4 g/mol . The compound is a 3-hydroxy steroid, a 17-hydroxy steroid, and a phenolic steroid .Applications De Recherche Scientifique

Cancer Research and Treatment

6-Dehydroestradiol has been investigated for its potential role in cancer therapy. Some studies suggest that it may inhibit tumor growth by interfering with estrogen receptor signaling pathways. Researchers are exploring its use as an anti-cancer agent, particularly in hormone-related cancers like breast and ovarian cancer .

Cardiovascular Health

This compound has also drawn attention in cardiovascular research. It may impact blood vessel function and vascular tone. Scientists are studying its effects on endothelial cells and vascular smooth muscle cells, aiming to uncover potential therapeutic applications related to blood pressure regulation and vascular health .

Neuroprotection and Neurodegenerative Diseases

Emerging evidence suggests that 6-Dehydroestradiol might play a neuroprotective role. Researchers are investigating its impact on neuronal survival, synaptic plasticity, and neuroinflammation. It could hold promise for conditions like Alzheimer’s disease and Parkinson’s disease .

Bone Health and Osteoporosis

Estrogens are known to influence bone density. 6-Dehydroestradiol, as a derivative of estradiol, is being explored for its potential effects on bone metabolism. It may contribute to bone health and could be relevant in osteoporosis prevention and treatment .

Endocrine Disruptor Research

Given its structural similarity to estradiol, 6-Dehydroestradiol is studied as an endocrine disruptor. Researchers investigate its impact on reproductive health, fertility, and hormonal balance. Understanding its effects on endocrine systems is crucial for environmental and human health .

Metabolism and Obesity

Preliminary studies suggest that 6-Dehydroestradiol may influence lipid metabolism and adipocyte function. Researchers are exploring its potential role in obesity management and metabolic disorders .

Gut Microbiota and Health

Recent research has linked gut microbiota composition to overall health. Some studies have investigated the effects of 6-Dehydroestradiol on gut microbiota profiles. Understanding these interactions could have implications for metabolic health and disease prevention .

Potential Impurity of Estradiol

Lastly, 6,7-Dehydro Estradiol (a related compound) is considered a potential impurity of Estradiol. Although not a direct application, understanding its presence and impact is relevant in pharmaceutical quality control .

Mécanisme D'action

Target of Action

6-Dehydroestradiol, also known as delta 6 E2 or Estra-1,3,5(10),6-tetraene-3,17-diol, is a compound that has been studied for its potential therapeutic effects. It has been suggested that it may interact with proteins such as pten and ptk2 .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes

Biochemical Pathways

6-Dehydroestradiol may affect various biochemical pathways. For instance, it has been suggested that the targets of this compound belong to the PI3K/Akt signaling pathways and the VEGF signaling pathway . These pathways are known to control a variety of cellular processes, including angiogenesis, cell migration, and apoptosis .

Pharmacokinetics

It is known that the pharmacokinetics of estradiol, a related compound, can vary depending on the route of administration

Result of Action

It has been suggested that 6-dehydroestradiol and other similar compounds could potentially be multi-targeting inhibitors for pancreatic cancer treatment .

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-17,19-20H,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLCELUSWGWMSW-ZBRFXRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993691 | |

| Record name | Estra-1(10),2,4,6-tetraene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estra-1,3,5(10),6-tetraene-3,17-diol | |

CAS RN |

7291-41-0 | |

| Record name | 6-Dehydroestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7291-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estra-1,3,5(10),6-tetraene-3,17-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7291-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estra-1(10),2,4,6-tetraene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.6,7-ESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K670423X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 6-dehydroestradiol derivative in understanding the binding site of sex hormone-binding globulin (SHBG)?

A1: 6-Dehydroestradiol (6-E2), specifically its radiolabeled form delta 6-[17 alpha-3H]E2, was instrumental in identifying the specific amino acid residue within SHBG that interacts with estradiol. Research utilizing this compound revealed that Methionine-139 (Met-139) is photolabeled by both delta 6-[1,2-3H2]testosterone and delta 6-[17 alpha-3H]E2. This covalent modification of Met-139 by both a testosterone and estradiol derivative suggests its crucial role in the steroid binding site of SHBG. []

Q2: How was the interaction between 6-dehydroestradiol derivative and SHBG confirmed?

A2: The interaction and covalent binding between the 6-dehydroestradiol derivative and SHBG was confirmed through multiple techniques. Firstly, distinct radioactive peaks were observed after tryptic digestion and separation, indicating specific labeling. [] Secondly, capillary electrophoresis and immunodetection differentiated the labeled peptides, further supporting specific interaction with the 6-dehydroestradiol derivative. [] Finally, Edman degradation and mass spectrometry analysis conclusively identified Met-139 as the site of modification and confirmed the presence of the 6-dehydroestradiol derivative in the conjugated peptide. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B140388.png)

![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)

![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)

![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)

![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B140406.png)

![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)

![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)